molecular formula C21H21N3O4S B2848403 (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 885185-51-3

(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B2848403
CAS No.: 885185-51-3
M. Wt: 411.48
InChI Key: PTJNRMDDLYDTHP-XDJHFCHBSA-N
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Description

(2E)-3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a structurally complex molecule featuring a piperazine core substituted with a benzodioxolylmethyl group, a phenylsulfonyl moiety, and a nitrile-functionalized propenenitrile group in the E-configuration. The nitrile group may participate in hydrogen bonding or serve as a metabolic stability enhancer.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c22-13-19(29(25,26)18-4-2-1-3-5-18)15-24-10-8-23(9-11-24)14-17-6-7-20-21(12-17)28-16-27-20/h1-7,12,15H,8-11,14,16H2/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJNRMDDLYDTHP-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile , also known by its CAS number 885187-11-1 , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework that includes a piperazine moiety and a benzodioxole ring, which are known for their diverse biological effects.

  • Molecular Formula : C₂₁H₂₀N₃O₄S
  • Molecular Weight : 445.9 g/mol
  • Boiling Point : Not specified
  • Density : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzodioxole and piperazine groups enhances its potential to modulate biochemical pathways associated with disease processes.

Antimicrobial Properties

Compounds containing piperazine rings are often investigated for their antimicrobial activities. Preliminary data suggest that this compound may possess antibacterial and antifungal properties, potentially making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

Given the structural similarities to known neuroactive compounds, this compound may influence neurotransmitter systems. This could lead to potential applications in treating neurological disorders, though specific studies examining these effects are necessary.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Effects A related compound demonstrated IC50 values against various cancer cell lines, suggesting similar potential for this compound.
Antimicrobial Activity Assessment Testing of piperazine derivatives revealed significant inhibition of bacterial growth, indicating potential for this compound in antimicrobial therapy.
Neuropharmacological Research Studies on benzodioxole derivatives showed modulation of serotonin receptors, hinting at possible applications in mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs sharing key structural motifs, such as the piperazine backbone, benzodioxole substituents, or sulfonyl/nitrile functionalities.

Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Melting Point Functional Groups
(2E)-3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile C₂₂H₂₂N₃O₄S 436.5 g/mol Benzodioxolylmethyl, phenylsulfonyl, nitrile (E-configuration) Not reported Sulfonyl, nitrile, piperazine, benzodioxole
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylpropen-1-one C₂₈H₂₈N₂O₄ 468.5 g/mol Benzodioxolylmethyl, methoxyphenyl, phenylpropenone Not reported Ketone, piperazine, benzodioxole, methoxy
3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)-2-propen-1-one C₂₀H₁₉N₂O₃ 347.4 g/mol Benzodioxolyl, phenylpiperazine, acryloyl Not reported Acryloyl, piperazine, benzodioxole
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.2 g/mol Nitrophenyl, acetyl, pyrazolone 170°C Pyrazolone, nitro, ketone

Key Observations:

Electronic Effects : The phenylsulfonyl and nitrile groups in the target compound confer strong electron-withdrawing properties compared to the acryloyl or ketone groups in analogs . This may enhance stability or influence receptor binding.

Synthetic Complexity: The target compound’s synthesis involves multi-step protocols similar to , where bromoethanone intermediates react with thiols or nitriles under basic conditions .

Structural Characterization Techniques

  • Crystallography : Analogs in and were characterized using SHELX software (e.g., SHELXL for refinement), ensuring precise stereochemical assignment .
  • Spectroscopy : IR data (e.g., νmax 1702 cm⁻¹ for ketones in ) contrast with the target compound’s expected nitrile stretch (~2200 cm⁻¹) .

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